3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride
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Overview
Description
3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N4 and a molecular weight of 199.08 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride typically involves the reaction of 3-(2H-Triazol-4-yl)propan-1-amine with hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione
Uniqueness
3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its versatility in various chemical reactions make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-(2H-triazol-4-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c6-3-1-2-5-4-7-9-8-5;;/h4H,1-3,6H2,(H,7,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBKNJZEDPGFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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